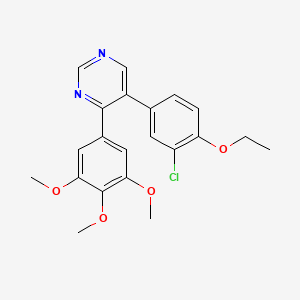
5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine: is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate aldehydes and amines.
Substitution reactions: Introduction of the chloro and ethoxy groups on the phenyl ring and the trimethoxy groups on the other phenyl ring can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the chloro group or the pyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dechlorinated or reduced pyrimidine derivatives.
科学研究应用
Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules. Biology : It may serve as a probe or ligand in biochemical assays. Medicine Industry : Use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 5-(3-Chloro-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine
- 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4-dimethoxyphenyl)pyrimidine
Uniqueness
The presence of specific substituents such as the chloro, ethoxy, and trimethoxy groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique compared to other pyrimidine derivatives.
属性
分子式 |
C21H21ClN2O4 |
|---|---|
分子量 |
400.9 g/mol |
IUPAC 名称 |
5-(3-chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C21H21ClN2O4/c1-5-28-17-7-6-13(8-16(17)22)15-11-23-12-24-20(15)14-9-18(25-2)21(27-4)19(10-14)26-3/h6-12H,5H2,1-4H3 |
InChI 键 |
PMXUZPJQMLRIPX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2=CN=CN=C2C3=CC(=C(C(=C3)OC)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


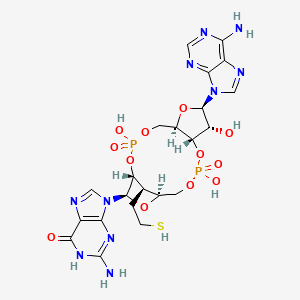
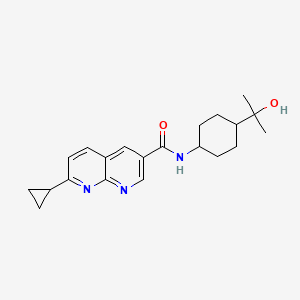
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)


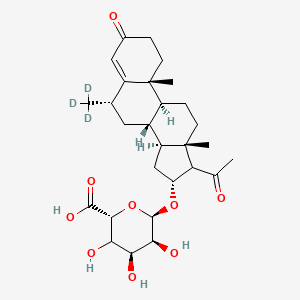
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)

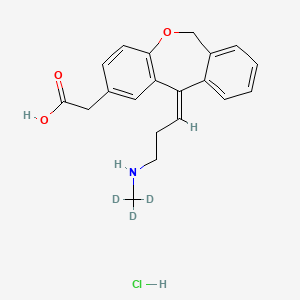
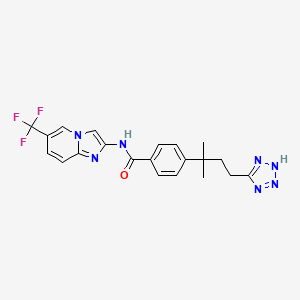
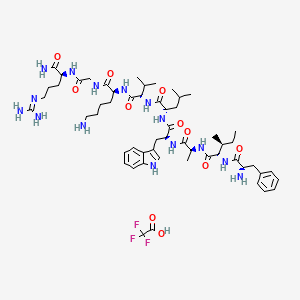
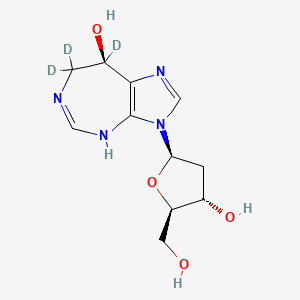
![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
![(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B12411299.png)
